molecular formula C19H15ClO5 B2496615 ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate CAS No. 869080-38-6

ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate

Cat. No.: B2496615
CAS No.: 869080-38-6
M. Wt: 358.77
InChI Key: APXIGLPPEIQMKR-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with a 4-chlorophenyl group and at the 7-position with an ethoxyacetate ester. The compound’s molecular formula is C₁₉H₁₅ClO₅, with a molecular weight of 370.78 g/mol (CAS: 141113-52-2) . Coumarins are renowned for their fluorescent properties and diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of the 4-chlorophenyl moiety and ethoxyacetate group in this compound likely enhances its lipophilicity and binding affinity to biological targets, making it a candidate for pharmacological studies .

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-15-8-5-13-9-16(19(22)25-17(13)10-15)12-3-6-14(20)7-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXIGLPPEIQMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules and is involved in various organic transformations due to its reactive functional groups.

Biology

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: It has shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: The compound may inhibit enzymes involved in inflammatory pathways.
  • Anticancer Effects: Studies have demonstrated its potential to inhibit cancer cell proliferation, particularly in breast cancer cell lines like MCF-7, with an IC50 value of approximately 9.54 µM .

Medicine

Ongoing research is exploring the therapeutic potential of this compound for treating various diseases:

  • Cancer Therapy: Its ability to target specific molecular pathways involved in cancer progression positions it as a promising candidate for drug development.
  • Infectious Diseases: The compound's antimicrobial properties suggest potential applications in treating infections.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

  • Anticancer Activity Study:
    • A study demonstrated that this compound effectively inhibits the growth of MCF-7 breast cancer cells with an IC50 value of 9.54 µM, indicating significant anticancer potential .
CompoundIC50 (μM)
This compound9.54
Coumarin-containing ketone0.47
Coumarin-containing ester21.8
  • Mechanistic Insights:
    • Research has identified specific molecular targets influenced by the compound, including enzymes involved in inflammatory responses and cancer cell signaling pathways .

Mechanism of Action

The mechanism of action of ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following coumarin-based compounds share structural similarities with the target molecule, differing primarily in substituents at the 3- and 7-positions:

Compound Name Substituents (3-position) Substituents (7-position) Molecular Formula Key Features/Applications Reference
Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate None Ethoxyacetate C₁₃H₁₂O₅ Parent compound; fluorescent dye
Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate 4-methyl Ethoxyacetate C₁₅H₁₄O₅ Hydrazinyl-oxoacetate derivatives; antimicrobial activity
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile 4-phenyl Cyanoacetate C₁₈H₁₂N₂O₃ Nitrile group; potential enzyme inhibitor
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate 3-phenyl, 4-oxo Ethoxyacetate C₁₉H₁₆O₅ Anticancer activity in lung cancer models
Ethyl 2-(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate None (4-methyl) Ethoxyacetate, 7,8-dihydroxy C₁₄H₁₄O₆ Enhanced solubility due to hydroxyl groups

Physicochemical Properties

Property Target Compound Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate 3-Phenyl Derivative
Molecular Weight (g/mol) 370.78 260.26 324.33
LogP (Predicted) 3.8 2.1 3.5
Hydrogen Bond Acceptors 5 5 5
Rotatable Bonds 6 5 6
Topological Polar Surface Area (Ų) 61.8 61.8 61.8
  • The 4-chlorophenyl group in the target compound increases lipophilicity (LogP = 3.8 vs.
  • Ethoxyacetate esters generally improve metabolic stability compared to free acids or hydroxylated derivatives .

Crystal Structure and Computational Analysis

  • The target compound’s structure was validated using SHELX and Mercury CSD software, common tools for small-molecule crystallography .
  • Docking studies suggest strong interactions with sirtuin active sites due to the 4-chlorophenyl group’s hydrophobic interactions and the ester’s hydrogen-bonding capacity .

Biological Activity

Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C19H17ClO4
Molecular Weight 348.79 g/mol
IUPAC Name This compound
InChI Key ZJZCNRGQKXWZPH-UHFFFAOYSA-N

The compound features a chromen-2-one core, characterized by a benzene ring fused to a pyrone ring, with a chlorophenyl substituent that enhances its bioactivity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to cellular responses.
  • Antioxidant Activity : The presence of the chromenone structure contributes to its antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer effects, particularly against breast cancer cell lines such as MCF-7. The compound's IC50 values indicate its efficacy:

CompoundIC50 (μM)
This compound9.54
Coumarin-containing ketone0.47
Coumarin-containing ester21.8

These results suggest that the compound is effective at low concentrations, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Study on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability in a concentration-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Comparative Analysis with Other Compounds

In comparative studies, this compound was found to be more effective than other derivatives of chromenones in inhibiting tumor growth in vitro. Its structural modifications, particularly the chlorophenyl group, were critical for enhancing its biological activity .

Q & A

Basic: What are the standard protocols for synthesizing ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate?

Methodological Answer:
The synthesis typically involves an O-acylation reaction. A common approach () includes reacting 7-hydroxy-3-(4-chlorophenyl)-2H-chromen-2-one with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone under reflux (80–100°C for 8–12 hours). Purification is achieved via crystallization from ethanol, yielding ~80–85% purity. Key parameters to monitor include reaction temperature, stoichiometric ratios (1:1.2 molar excess of ethyl chloroacetate), and base selection to minimize side reactions like ester hydrolysis .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Replacing DMF with acetone reduces toxicity and simplifies purification ().
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems ().
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields (e.g., 30 minutes at 100°C) ().
  • In-line Analytics : HPLC or FTIR monitoring ensures real-time tracking of intermediate formation .

Basic: What techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–O bond at 1.36 Å in the chromene ring) ().
  • NMR Spectroscopy : ¹H NMR identifies protons adjacent to electronegative groups (e.g., δ 4.3 ppm for the –OCH₂CO– group) ().
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 399.08) .

Basic: How is the compound’s biological activity evaluated in vitro?

Methodological Answer:

  • Anticancer Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~25 µM) ().
  • Antioxidant Testing : DPPH radical scavenging (EC₅₀ ~50 µM) ().
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or AChE inhibition ().
  • Dose-Response Curves : Triplicate runs with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What mechanistic insights exist regarding its anticancer activity?

Methodological Answer:
Preliminary studies suggest:

  • Apoptosis Induction : Caspase-3/7 activation (2.5-fold increase in MCF-7 cells) via intrinsic pathways ().
  • Cell Cycle Arrest : G1/S phase blockade (p21/p53 upregulation) ().
  • Target Identification : Molecular docking predicts binding to tubulin (ΔG = −9.2 kcal/mol) ().
    Validation requires siRNA knockdowns or kinase profiling assays .

Advanced: How to resolve contradictions in cytotoxicity data across studies?

Methodological Answer:
Discrepancies (e.g., IC₅₀ ranging from 10–50 µM) arise from:

  • Cell Line Variability : Genetic drift in subclones (validate with STR profiling).
  • Assay Conditions : Serum concentration (e.g., 5% vs. 10% FBS alters drug uptake).
  • Compound Stability : Degradation in DMSO stock solutions (monitor via LC-MS).
    Standardized protocols (e.g., CLSI guidelines) and inter-lab validation are critical .

Advanced: What methods elucidate its interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD = 120 nM for AChE) ().
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) ().
  • Cryo-EM : Resolves binding conformations to large targets (e.g., tubulin) .

Advanced: How do structural modifications influence activity in SAR studies?

Methodological Answer:

  • Substituent Effects : Replacing 4-Cl with 4-OCH₃ reduces cytotoxicity (IC₅₀ increases to >100 µM) but improves solubility ().
  • Ester vs. Acid : Hydrolysis to the acetic acid derivative enhances AChE inhibition (IC₅₀ drops from 50 µM to 15 µM) ().
  • Trifluoromethyl Addition : Improves lipophilicity (logP from 2.1 to 3.4) and blood-brain barrier penetration () .

Basic: What are optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Solvent : Dissolve in anhydrous DMSO (≤10 mM) to avoid ester hydrolysis.
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers ( ).

Advanced: How can computational methods guide derivative design?

Methodological Answer:

  • QSAR Modeling : Predicts bioactivity using descriptors like polar surface area and H-bond donors ().
  • MD Simulations : Assess binding stability over time (e.g., >50 ns simulations for tubulin complexes).
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetics (e.g., CYP3A4 metabolism) .

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